1,3-dimethyl-5-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
1,3-DIMETHYL-5-[({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzodiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-5-[({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a benzodiazole derivative with a tetrazole-containing compound under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-5-[({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
1,3-DIMETHYL-5-[({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes[][6].
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-5-[({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-BENZODIAZOLE: Shares a similar benzodiazole core but lacks the tetrazole ring.
1,3-DIMETHYL-3,4,5,6-TETRAHYDRO-2(1H)-PYRIMIDINONE: Contains a pyrimidinone ring instead of a benzodiazole core.
Uniqueness
1,3-DIMETHYL-5-[({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its combination of a benzodiazole core and a tetrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C19H21N7OS |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
1,3-dimethyl-5-[[2-(1-phenyltetrazol-5-yl)sulfanylethylamino]methyl]benzimidazol-2-one |
InChI |
InChI=1S/C19H21N7OS/c1-24-16-9-8-14(12-17(16)25(2)19(24)27)13-20-10-11-28-18-21-22-23-26(18)15-6-4-3-5-7-15/h3-9,12,20H,10-11,13H2,1-2H3 |
InChI Key |
QLNFHRSYUYXXOB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNCCSC3=NN=NN3C4=CC=CC=C4)N(C1=O)C |
Origin of Product |
United States |
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